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alkyne

Cat. No.: B606485 Get Quote

Technical Support Center: Carboxyrhodamine
110-PEG4-alkyne
This guide provides researchers, scientists, and drug development professionals with technical

support for using Carboxyrhodamine 110-PEG4-alkyne, a green fluorescent dye for labeling

azide-modified biomolecules via click chemistry.

Frequently Asked Questions (FAQs)
Q1: What is Carboxyrhodamine 110-PEG4-alkyne?

Carboxyrhodamine 110-PEG4-alkyne is a fluorescent labeling reagent. It consists of the

Carboxyrhodamine 110 (CR110) fluorophore, a four-unit polyethylene glycol (PEG4) spacer,

and a terminal alkyne group.[1][2][3] The alkyne group allows for covalent attachment to

molecules containing an azide group through a copper-catalyzed click reaction.[2][4][5]

Q2: What are the main advantages of using Carboxyrhodamine 110-PEG4-alkyne?

Key advantages include:

High Photostability: CR110 is significantly more photostable than many other green

fluorescent dyes, such as Alexa Fluor 488 and fluorescein.[1][6]
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pH Insensitivity: Its fluorescence is stable across a pH range of 4 to 9.[1][7]

Excellent Solubility: The hydrophilic PEG4 spacer improves solubility in aqueous solutions

compared to the parent dye.[1][3]

Reduced Steric Hindrance: The long PEG4 spacer helps to minimize interference between

the dye and the labeled biomolecule.[1]

Bioorthogonal Labeling: The alkyne group provides a bioorthogonal handle for specific

labeling of azide-modified molecules with high efficiency and selectivity.[8][9]

Q3: What are the spectroscopic properties of Carboxyrhodamine 110-PEG4-alkyne?

The dye is well-suited for standard fluorescence microscopy setups.

Excitation Maximum (λabs): ~501 nm[1][10]

Emission Maximum (λem): ~525 nm[1][11]

Molar Extinction Coefficient (ε): ~74,000 L·mol⁻¹·cm⁻¹ (in MeOH)[1][10] It is efficiently excited

by the 488 nm laser line commonly found on confocal microscopes and flow cytometers.[1]

[5]

Q4: What type of reaction is used for labeling?

Carboxyrhodamine 110-PEG4-alkyne is primarily used in the Copper(I)-Catalyzed Azide-

Alkyne Cycloaddition (CuAAC) reaction.[4][5] This "click chemistry" reaction forms a stable

triazole linkage between the dye's alkyne and a biomolecule's azide.[9][12]

Troubleshooting Guide
This section addresses common issues encountered during labeling experiments.

Low Labeling Efficiency or No Signal
Q: I am seeing very low or no fluorescence signal after my labeling reaction. What could be the

cause?
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A: Low labeling efficiency is a common issue that can stem from several factors related to the

reaction components and conditions.

Potential Causes and Solutions:

Copper Catalyst Oxidation: The active catalyst for CuAAC is Copper(I), which is easily

oxidized to the inactive Copper(II) state in the presence of oxygen.[13]

Solution: Prepare fresh solutions of your copper source and reducing agent immediately

before use. Degas all buffers and solvents by sparging with an inert gas like argon or

nitrogen to remove dissolved oxygen.[14]

Suboptimal Reagent Concentrations: The concentration of each reactant can significantly

impact the reaction outcome.

Solution: Optimize the concentrations of the dye, your azide-containing molecule, the

copper source, the reducing agent, and the copper-stabilizing ligand. See the table below

for recommended starting concentrations.

Ineffective Reducing Agent: The reducing agent (e.g., sodium ascorbate) is crucial for

maintaining the copper in its active Cu(I) state.

Solution: Use a fresh, high-quality source of sodium ascorbate. Ensure it is added to the

reaction last to prevent premature reduction of the copper source before the stabilizing

ligand can coordinate.[14]

Absence of a Stabilizing Ligand: Copper-stabilizing ligands are essential for protecting the

Cu(I) catalyst from oxidation and increasing its solubility, especially in aqueous buffers.[13]

[14]

Solution: Incorporate a water-soluble ligand like THPTA (Tris(3-

hydroxypropyltriazolylmethyl)amine) into your reaction.[14] A premixed solution of the

copper salt and ligand is often recommended.[14]

Steric Hindrance: The azide group on your target molecule may be sterically inaccessible.
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Solution: While the PEG4 spacer on the dye is designed to mitigate this, ensure your

azide modification strategy places the azide in an accessible location. If possible, consider

introducing a longer linker on your biomolecule.

Incorrect Order of Reagent Addition: The order in which reagents are added is critical for

catalyst stability.

Solution: A recommended order is to first mix the copper salt (e.g., CuSO₄) with the

stabilizing ligand (e.g., THPTA). Add this catalyst premix to your solution containing the

azide and alkyne molecules. Finally, initiate the reaction by adding the reducing agent

(e.g., sodium ascorbate).[14]

High Background or Non-Specific Staining
Q: My labeled samples show high background fluorescence. How can I reduce it?

A: High background often results from non-covalently bound dye that was not removed after

the reaction.

Potential Causes and Solutions:

Excess Unreacted Dye: Insufficient purification after the labeling reaction is the most

common cause.

Solution: Thoroughly purify your labeled conjugate to remove all free Carboxyrhodamine
110-PEG4-alkyne. Methods like size-exclusion chromatography (e.g., spin columns),

dialysis, or precipitation are effective depending on the nature of your biomolecule.

Dye Aggregation: Fluorescent dyes can sometimes aggregate and precipitate, leading to

fluorescent puncta.

Solution: Ensure the dye is fully dissolved in an appropriate solvent (e.g., DMSO, DMF)

before adding it to the aqueous reaction buffer.[1] Avoid using excessive concentrations of

the dye. The PEG4 spacer on this dye is designed to improve aqueous solubility and

reduce aggregation.[3]

Non-Specific Binding: The dye or labeled molecule may be binding non-specifically to other

components in your sample.[15]
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Solution: Include blocking steps in your protocol (e.g., using BSA for cell staining) and

ensure adequate washing steps are performed.

Signal Quenching or Altered Molecule Function
Q: The fluorescence of my labeled molecule is weaker than expected, or the molecule has lost

its function. What happened?

A: These issues can arise from over-labeling or the dye interfering with the biomolecule's

properties.

Potential Causes and Solutions:

Fluorescence Quenching: If multiple dye molecules are attached in close proximity on a

single biomolecule, they can quench each other's fluorescence. This is a common issue with

over-labeling.[16][17]

Solution: Optimize the dye-to-biomolecule ratio (Degree of Labeling, DOL).[15] Perform a

titration experiment using varying molar ratios of the dye to your azide-containing molecule

to find the optimal DOL that provides bright signal without quenching or loss of function.

Alteration of Biomolecule Function: The attachment of a dye, even with a spacer, can

sometimes alter the conformation or binding properties of a protein or other biomolecule.[17]

[18]

Solution: Test the functionality of your labeled biomolecule after conjugation (e.g., enzyme

activity assay, binding assay). If function is compromised, reduce the DOL. The PEG4

spacer is intended to minimize such effects, but they can still occur.[1]

Quantitative Data for Reaction Optimization
The following table provides recommended starting concentrations for a typical CuAAC labeling

reaction. These should be optimized for each specific application.
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Component
Recommended
Starting
Concentration

Molar Ratio
(Relative to
Limiting Reagent*)

Purpose

Azide-Biomolecule 1 - 100 µM 1
The molecule to be

labeled.

CR110-PEG4-Alkyne
1.2 - 10 x [Azide-

Biomolecule]
1.2 - 10

The fluorescent probe.

A slight excess is

often used.

Copper(II) Sulfate

(CuSO₄)
50 - 200 µM 0.5 - 2

The copper catalyst

precursor.

Sodium Ascorbate 1 - 5 mM 10 - 50

Reducing agent to

generate and maintain

Cu(I).

THPTA (Ligand) 250 µM - 1 mM
1 - 5 (relative to

CuSO₄)

Stabilizes the Cu(I)

catalyst.

*The limiting reagent is typically the azide-containing biomolecule.

Experimental Protocols
Protocol: Standard CuAAC Labeling of an Azide-
Modified Protein
This protocol provides a general workflow for labeling an azide-modified protein in an aqueous

buffer.

1. Reagent Preparation:

Protein Solution: Prepare your azide-modified protein in a reaction buffer (e.g., phosphate-

buffered saline, pH 7.4). Degas the buffer before use.

Dye Stock Solution: Dissolve Carboxyrhodamine 110-PEG4-alkyne in anhydrous DMSO or

DMF to a concentration of 10 mM. Store protected from light at -20°C.
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Catalyst Premix (Copper/Ligand):

Prepare a 10 mM stock of CuSO₄ in deionized water.

Prepare a 50 mM stock of THPTA in deionized water.

Immediately before use, create the catalyst premix by mixing the CuSO₄ and THPTA stock

solutions. A common ratio is 1:5 (CuSO₄:THPTA).

Reducing Agent Solution: Prepare a 100 mM stock of sodium ascorbate in deionized water.

This solution should be made fresh immediately before use as it is prone to oxidation.

2. Labeling Reaction:

In a microcentrifuge tube, add the azide-modified protein to the reaction buffer to achieve the

desired final concentration (e.g., 10 µM).

Add the Carboxyrhodamine 110-PEG4-alkyne stock solution to the protein solution to

achieve the desired final concentration (e.g., 50 µM for a 5-fold molar excess). Mix gently.

Add the catalyst premix (Copper/THPTA) to the reaction tube.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Mix the reaction gently and incubate at room temperature for 1-4 hours, protected from light.

Reaction times may vary and require optimization.

3. Purification of the Labeled Protein:

After incubation, remove the excess unreacted dye and reaction components.

For proteins, a common and effective method is to use a desalting or size-exclusion spin

column appropriate for the molecular weight of your protein. Follow the manufacturer's

instructions.

Alternatively, dialysis can be used for larger sample volumes.

4. Characterization (Optional but Recommended):
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Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (e.g.,

at 280 nm) and the dye (at ~501 nm).

Visualizations

Workflow for CuAAC Labeling

1. Reagent Preparation

2. Labeling Reaction

3. Purification & Storage

Prepare Azide-
Biomolecule Solution

Combine Biomolecule,
Dye, and Catalyst Premix

Prepare Dye
Stock (10mM in DMSO)

Prepare Catalyst Premix
(CuSO4 + THPTA)

Prepare Fresh
Reducing Agent (NaAsc)

Initiate with
Reducing Agent

Incubate (1-4h, RT,
Protected from Light)

Remove Excess Dye
(e.g., Spin Column)

Store Conjugate
(e.g., 4°C or -20°C)

Click to download full resolution via product page

Caption: Experimental workflow for a typical CuAAC reaction.
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Troubleshooting Logic for Low Labeling Efficiency

Low or No Signal

Was the catalyst system
prepared correctly?

Are reagent concentrations
and ratios optimal?

Yes

Use fresh reagents.
Degas buffers.

Use stabilizing ligand (THPTA).
Check order of addition.

No

Was the purification step
effective?

Yes

Perform titration of dye.
Optimize concentrations of
Cu, Ligand, and Reducer.

No

Confirm removal of free dye
using appropriate method

(e.g., SEC, Dialysis).

No

Click to download full resolution via product page

Caption: Decision tree for troubleshooting low signal issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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